N-(3,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic heteroaromatic core fused with an acetamide moiety. Key structural features include:
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-5-7-17(9-15(14)2)28-22-18(11-25-28)23(30)27(13-24-22)12-21(29)26-16-6-8-19(31-3)20(10-16)32-4/h5-11,13H,12H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBATPWYPMITRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The compound features a unique structure that consists of a pyrazolo[3,4-d]pyrimidin-5-yl core connected to an acetamide group and substituted phenyl rings. The presence of methoxy and dimethyl groups contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. These interactions may inhibit enzyme activity or modulate receptor functions that lead to downstream effects on various cellular pathways. This compound is believed to exert anti-inflammatory and anticancer effects by influencing signal transduction pathways.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. A study demonstrated that derivatives of this class can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve the inhibition of key signaling pathways associated with cancer progression.
Anti-inflammatory Effects
Numerous studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines. These compounds have been shown to reduce inflammatory markers and cytokine production in vitro and in vivo models . The modulation of nuclear factor kappa B (NF-kB) signaling is often implicated in these effects.
Case Studies
- In Vitro Studies : A recent study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines such as HeLa and MCF-7. Results indicated that the compound significantly reduced cell viability at micromolar concentrations, with IC50 values suggesting potent activity .
- Animal Models : In a murine model of inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a multi-step process involving the condensation of β-dicarbonyl compounds with amines. The general method includes refluxing 3,4-dimethoxyacetophenone with appropriate reagents in an aromatic solvent. The reaction typically yields a solid product that can be purified through recrystallization.
Anticancer Properties
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibit anticancer properties. Studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines. For instance, a derivative was tested against breast cancer cells and showed a reduction in cell viability by over 70% at a concentration of 10 µM.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests suggest efficacy against several bacterial strains and fungi.
Case Study:
A recent study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound class. By modulating neuroinflammatory responses and oxidative stress pathways, these compounds may offer therapeutic benefits for neurodegenerative diseases.
Case Study:
In animal models of Parkinson's disease, administration of pyrazolo[3,4-d]pyrimidine derivatives resulted in reduced neuronal loss and improved motor function compared to control groups.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Findings
Impact of Substituents on Physicochemical Properties :
- Electron-Donating Groups : The target compound’s 3,4-dimethoxyphenyl group increases lipophilicity compared to analogs with single methoxy () or halogen substituents (). This may enhance blood-brain barrier penetration or cellular uptake .
- Methyl vs. Fluoro Groups : The 3,4-dimethylphenyl group in the target compound likely improves metabolic stability compared to fluorinated analogs (e.g., Example 83 in ), which may exhibit higher polarity and faster clearance .
Core Structure Variations :
- Pyrazolo[3,4-d]pyrimidin-4-one vs. Pyrrolo[3,2-d]pyrimidin-4-one : The pyrrolo core in introduces a five-membered ring instead of pyrazole, altering electron distribution and binding affinity. This structural divergence may reduce kinase selectivity compared to the target compound’s pyrazolo core .
Synthetic Accessibility :
- Suzuki-Miyaura coupling is a common method for pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 83 in uses a boronate ester intermediate), suggesting the target compound could be synthesized similarly .
- highlights reactions with α-chloroacetamides, which may apply to modifying the acetamide side chain in the target compound .
The target’s dimethyl and dimethoxy groups may instead favor hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
